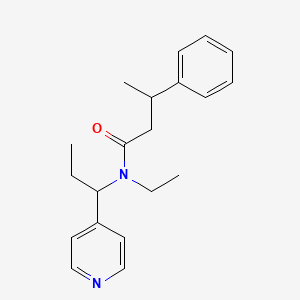![molecular formula C17H21N5O B6968461 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one](/img/structure/B6968461.png)
8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one is a complex organic compound that features a quinoline core substituted with ethyl, isopropyl, and methyltetrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis
The methyltetrazolyl group is introduced through a cycloaddition reaction between a nitrile and an azide, forming the tetrazole ring. This step often requires the use of a catalyst such as copper(I) salts to facilitate the [2+3] cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the tetrazole ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxides, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic carboxylic acids, potentially allowing the compound to bind to active sites of enzymes or receptors that recognize carboxylate groups .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles share the tetrazole ring and exhibit similar chemical reactivity.
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-documented biological activities.
Uniqueness
8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one is unique due to the combination of the quinoline and tetrazole moieties, which may confer distinct pharmacological properties and chemical reactivity not seen in simpler analogs .
Properties
IUPAC Name |
8-ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-5-12-7-6-8-13-15(23)9-14(11(2)3)22(17(12)13)10-16-18-20-21(4)19-16/h6-9,11H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJIYCHEEPAQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2CC3=NN(N=N3)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6968380.png)
![1-[(4-Benzyl-1,4-oxazepan-2-yl)methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B6968387.png)
![N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]-2-pyrazol-1-ylpyridine-4-carboxamide](/img/structure/B6968395.png)
![2-[(4-Chloro-2-fluorophenyl)methyl-(dimethylsulfamoyl)amino]acetonitrile](/img/structure/B6968409.png)
![3-ethoxy-N-[(2-methylpyridin-3-yl)methyl]-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B6968422.png)
![3-[Ethyl(1,2-oxazol-3-ylmethyl)amino]pyrrolidin-2-one](/img/structure/B6968426.png)
![3-[[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]methyl]-N,N-dimethylbenzamide](/img/structure/B6968430.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B6968431.png)
![2-[Dimethylsulfamoyl-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]amino]acetonitrile](/img/structure/B6968438.png)
![2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile](/img/structure/B6968447.png)
![1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-(1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)oxyethanone](/img/structure/B6968455.png)

![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6968479.png)
![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
